molecular formula C20H22ClN5O3S B12135832 2-[4-amino-5-(3-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide

2-[4-amino-5-(3-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide

Cat. No.: B12135832
M. Wt: 447.9 g/mol
InChI Key: JOYZJTNYRABJLO-UHFFFAOYSA-N
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Description

The compound 2-[4-amino-5-(3-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide belongs to a class of 1,2,4-triazole-based acetamide derivatives. These compounds are characterized by a central 1,2,4-triazole ring substituted with a phenyl group and a thioether-linked acetamide moiety. The structural diversity arises from variations in the substituents on the triazole ring and the arylacetamide group, which directly influence their physicochemical properties and biological activities. This compound features a 3-ethoxyphenyl group on the triazole ring and a 4-chloro-2-methoxy-5-methylphenyl group on the acetamide, distinguishing it from analogs with alternative halogen, alkoxy, or alkyl substitutions .

Properties

Molecular Formula

C20H22ClN5O3S

Molecular Weight

447.9 g/mol

IUPAC Name

2-[[4-amino-5-(3-ethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide

InChI

InChI=1S/C20H22ClN5O3S/c1-4-29-14-7-5-6-13(9-14)19-24-25-20(26(19)22)30-11-18(27)23-16-8-12(2)15(21)10-17(16)28-3/h5-10H,4,11,22H2,1-3H3,(H,23,27)

InChI Key

JOYZJTNYRABJLO-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1)C2=NN=C(N2N)SCC(=O)NC3=C(C=C(C(=C3)C)Cl)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-amino-5-(3-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the triazole ring: This can be achieved through a cyclization reaction involving a hydrazine derivative and an appropriate nitrile.

    Introduction of the phenyl group: This step often involves a substitution reaction where the triazole ring is functionalized with a phenyl group.

    Attachment of the acetamide moiety: This is usually done through an acylation reaction, where the triazole derivative is reacted with an acyl chloride or anhydride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[4-amino-5-(3-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl and triazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol or amine.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have biological activity, making it a candidate for drug development or as a biochemical probe.

    Medicine: Its potential therapeutic properties could be explored for the treatment of various diseases.

    Industry: The compound could be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[4-amino-5-(3-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The triazole ring and phenyl groups could play a crucial role in binding to these targets, while the functional groups might influence the compound’s overall activity and selectivity.

Comparison with Similar Compounds

Key Observations :

  • Halogen Position : Chlorine at the ortho () vs. meta () position alters steric and electronic interactions. The target compound lacks halogens on the triazole ring but includes a chloro group on the acetamide aryl group.
  • Alkoxy vs.
  • Heteroaromatic vs. Phenyl : Pyridinyl () introduces hydrogen-bonding capability, unlike purely aromatic substituents .

Pharmacological Profiles

  • Antiproliferative Activity : Analogs with pyridinyl or methylsulfanyl groups () demonstrate cytotoxic effects in cancer cell lines, likely due to interactions with kinase or protease targets .
  • Metabolic Stability : Fluorine () and methylsulfanyl () groups improve metabolic resistance, whereas ethoxy (target compound) may increase susceptibility to oxidative metabolism .

Q & A

Q. What are the standard synthetic protocols for preparing this compound, and how are reaction progress and purity monitored?

The synthesis typically involves multi-step pathways, including cyclization of triazole precursors, nucleophilic substitution at the sulfanyl group, and coupling of the acetamide moiety. Key steps are monitored using Thin Layer Chromatography (TLC) to track intermediate formation and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm structural integrity. For example, TLC with ethyl acetate/hexane solvent systems (Rf ~0.5–0.7) is used to verify intermediate purity, while ¹H/¹³C NMR spectra resolve peaks corresponding to aromatic protons (δ 6.8–7.5 ppm) and the acetamide carbonyl (δ ~168–170 ppm) .

Q. Which spectroscopic methods are critical for characterizing this compound’s structure and functional groups?

  • ¹H/¹³C NMR : Identifies aromatic substituents (e.g., 3-ethoxyphenyl protons at δ ~6.7–7.3 ppm), methyl/methoxy groups (δ ~3.2–3.8 ppm), and the thioether linkage (δ ~4.2 ppm for -S-CH₂-) .
  • IR Spectroscopy : Confirms the presence of NH₂ (stretch ~3350 cm⁻¹), triazole ring (C=N stretch ~1600 cm⁻¹), and acetamide carbonyl (C=O stretch ~1660 cm⁻¹) .
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]⁺ peak at m/z ~480–500) .

Q. How is the compound’s preliminary biological activity screened, and what targets are prioritized?

In vitro assays against enzymes (e.g., kinases, proteases) or microbial/cancer cell lines are standard. For example:

  • Antimicrobial activity : Tested via broth microdilution (MIC values against S. aureus or E. coli).
  • Anticancer potential : Assessed using MTT assays on HeLa or MCF-7 cells, with IC₅₀ values correlated to substituent effects (e.g., 3-ethoxyphenyl enhances membrane permeability) .

Q. What structural features influence its biological activity, and how are structure-activity relationships (SAR) analyzed?

The triazole ring provides π-π stacking with biological targets, while the 3-ethoxyphenyl group enhances lipophilicity and binding to hydrophobic enzyme pockets. SAR studies involve synthesizing analogs (e.g., varying substituents on the phenyl ring) and comparing IC₅₀ values to identify critical functional groups .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and minimize side products during synthesis?

  • Temperature control : Maintaining 0–5°C during chloroacetylation prevents undesired byproducts (e.g., diacetylated derivatives) .
  • Catalyst selection : Using triethylamine as a base in dichloromethane enhances nucleophilic substitution efficiency at the sulfanyl group .
  • Purification : Column chromatography (silica gel, 70–230 mesh) with gradient elution (hexane → ethyl acetate) isolates the product at >95% purity .

Q. How are contradictions in spectral data (e.g., unexpected NMR peaks) resolved during characterization?

Contradictions may arise from rotamers or impurities. Strategies include:

  • Variable-temperature NMR : Resolves rotameric splitting (e.g., -NH protons broadened at 25°C but sharpened at 60°C) .
  • 2D NMR (COSY, HSQC) : Assigns ambiguous peaks by correlating proton and carbon signals .

Q. What computational methods are used to predict binding interactions with biological targets?

  • Molecular docking (AutoDock Vina) : Models interactions between the triazole ring and ATP-binding pockets of kinases (e.g., CDK2). Key residues (e.g., Lys33, Glu51) form hydrogen bonds with the acetamide group .
  • MD simulations (GROMACS) : Assess stability of ligand-target complexes over 100 ns trajectories; RMSD values <2 Å indicate stable binding .

Q. How do solvent polarity and pH affect the compound’s stability in pharmacological assays?

  • pH sensitivity : Degrades rapidly in acidic conditions (pH <3) due to hydrolysis of the acetamide bond. Stability is maintained in PBS (pH 7.4) for >24 hours .
  • Solvent effects : DMSO stock solutions (10 mM) are stable at -20°C for 1 month but degrade in aqueous buffers with >10% acetonitrile .

Q. What strategies address low solubility in aqueous media for in vivo studies?

  • Prodrug design : Introduce phosphate groups at the methoxy substituent to enhance hydrophilicity .
  • Nanoparticle encapsulation : Use PLGA polymers (85:15 lactide:glycolide) to achieve sustained release in plasma .

Q. How are discrepancies in biological activity between similar analogs interpreted?

Discrepancies may arise from stereoelectronic effects or off-target interactions. For example:

  • 4-Chloro substitution on the phenyl ring increases cytotoxicity (IC₅₀ ~5 µM) compared to 4-methyl analogs (IC₅₀ ~20 µM) due to enhanced halogen bonding .
  • Thioether vs. sulfone : Replacing -S- with -SO₂- reduces activity, indicating the sulfur atom’s role in redox interactions .

Comparative and Mechanistic Questions

Q. How does this compound compare to structurally similar triazole derivatives in terms of pharmacokinetic properties?

Compared to 2-{[4-amino-5-(2-chlorophenyl)triazol-3-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide , the 3-ethoxyphenyl substituent in this compound improves oral bioavailability (F% ~45 vs. ~28) due to reduced first-pass metabolism .

Q. What in vitro/in vivo models are suitable for evaluating its therapeutic potential?

  • In vitro : 3D tumor spheroids (e.g., HCT-116) for penetration studies .
  • In vivo : Xenograft models (e.g., BALB/c mice with MDA-MB-231 tumors) dosed at 50 mg/kg/day .

Q. How can metabolic degradation pathways be elucidated to guide lead optimization?

  • LC-MS/MS : Identifies major metabolites (e.g., hydroxylation at the ethoxy group or glucuronidation of the NH₂ group) .
  • CYP450 inhibition assays : Reveal susceptibility to CYP3A4-mediated oxidation, guiding structural modifications (e.g., fluorination to block metabolic hotspots) .

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